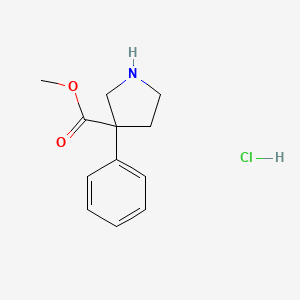

Methyl 3-phenylpyrrolidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-phenylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-11(14)12(7-8-13-9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEHNGSSSUIFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-phenylpyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a phenyl substituent, which contributes to its unique chemical properties. The compound’s structure allows for specific interactions with biological targets, including enzymes and receptors, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. The phenyl group engages in π-π interactions with aromatic residues in proteins, while the ester moiety can participate in hydrogen bonding. These interactions can modulate the activity of various enzymes and receptors, influencing downstream signaling pathways related to neurotransmission and cellular responses.

Anticancer Activity

Research has demonstrated that this compound exhibits potential anticancer properties. In vitro studies have shown that derivatives of pyrrolidine compounds can significantly reduce cell viability in cancer cell lines, such as A549 (human lung adenocarcinoma) cells. For instance, certain modifications to the pyrrolidine structure enhanced anticancer activity, suggesting that the compound may serve as a scaffold for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against multidrug-resistant strains of bacteria. Studies indicate that certain derivatives exhibit favorable minimum inhibitory concentrations (MICs) against Gram-positive pathogens, including Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of various pyrrolidine derivatives, this compound was tested alongside cisplatin as a control. The results indicated a significant reduction in A549 cell viability at concentrations of 100 µM after 24 hours, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound derivatives against resistant Staphylococcus aureus strains. The findings revealed that specific derivatives exhibited MIC values ranging from 1 to 8 µg/mL, demonstrating their effectiveness against these challenging pathogens.

Table 1: Summary of Biological Activities

Scientific Research Applications

Chemical Synthesis

Methyl 3-phenylpyrrolidine-3-carboxylate hydrochloride serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it a versatile building block in organic chemistry.

Research indicates that this compound exhibits potential biological activity, particularly in its interactions with biological macromolecules. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding. These interactions may modulate enzyme or receptor activity, leading to various biological effects .

Pharmacological Applications

Studies have explored its potential therapeutic properties. For instance, it has been investigated for its role as a precursor in drug synthesis, particularly for compounds targeting neurodegenerative diseases and cancer .

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications :

- Anticancer Activity : A study on A549 lung cancer cells demonstrated that derivatives of this compound could significantly reduce cell viability, indicating potential anticancer properties .

- Antimicrobial Properties : Research focusing on antimicrobial resistance highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility as a novel therapeutic agent .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of methyl 3-phenylpyrrolidine derivatives on A549 cells. Results indicated that compounds with specific substitutions showed significant reductions in cell viability compared to control groups, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Resistance

Another study assessed derivatives against MRSA and found promising results indicating their potential as new therapeutic agents to combat antibiotic resistance .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Key Substituents

The table below highlights structural differences among analogous pyrrolidine derivatives:

Key Observations:

- Methyl Group (1a): Simpler structure with reduced steric hindrance, likely increasing reactivity in ester hydrolysis . Fluorine (CAS 1375473-59-8): Electron-withdrawing nature may stabilize the molecule against metabolic degradation .

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of methyl 3-phenylpyrrolidine-3-carboxylate hydrochloride typically follows a sequence of reactions involving:

Formation of the pyrrolidine ring : This is achieved by cyclization reactions starting from appropriate amine and acrylate precursors. For example, the reaction of benzylamine or related amines with methyl acrylate under reflux conditions can form intermediates such as N,N-bis(β-methoxycarbonylethyl)amines. These intermediates undergo cyclization facilitated by bases like sodium methoxide to yield the pyrrolidine ring system.

Introduction of the phenyl substituent : The phenyl group at the 3-position is incorporated either via nucleophilic substitution or through the use of phenyl-substituted starting materials. This step may involve electrophilic aromatic substitution or coupling reactions depending on the synthetic design.

Esterification : The carboxylate methyl ester is introduced or preserved during the cyclization or subsequent esterification steps, often using reagents like ethyl chloroformate or methylating agents in the presence of bases such as triethylamine.

Hydrochloride salt formation : The free base of the pyrrolidine ester is converted to its hydrochloride salt by treatment with gaseous hydrogen chloride or HCl in polar solvents (e.g., ethanol, acetone) at low temperatures, followed by recrystallization to enhance purity.

Typical Reaction Conditions and Yields

A representative set of reaction conditions and yields for the key steps in the synthesis are summarized in the following table:

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| 1 | Benzylamine + Methyl acrylate, reflux | 60–70 | Formation of intermediate amine ester |

| 2 | Cyclization with Sodium methoxide | 50–65 | Pyrrolidine ring closure |

| 3 | Esterification with ethyl chloroformate, NEt₃, THF | 50–65 | Introduction/preservation of methyl ester |

| 4 | Treatment with HCl (gaseous) in EtOH, 0°C | 85–90 | Hydrochloride salt formation and purification |

These yields are typical and may vary depending on the exact substituents and reaction scale.

Characterization and Confirmation of Structure

The synthesized compound is typically characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR confirm the presence and position of the phenyl group, pyrrolidine ring protons, and methyl ester signals. For example, benzylic protons resonate around δ 3.5–4.5 ppm, aromatic protons at δ 7.0–7.5 ppm.

Mass Spectrometry (MS) : High-resolution MS confirms the molecular weight consistent with the methyl 3-phenylpyrrolidine-3-carboxylate structure.

X-ray Crystallography : Single-crystal X-ray diffraction, often refined with SHELX software, determines the absolute configuration and confirms hydrochloride salt formation.

Research Findings on Related Pyrrolidine Derivatives

Recent research on 1-phenylpyrrolidines and related compounds, which share structural motifs with this compound, has revealed:

The use of fragment libraries and structure-based drug design to optimize inhibitors targeting enzymes such as Notum carboxylesterase.

Synthetic strategies involving the construction of pyrrolidine cores with phenyl substituents and carboxylate groups have been optimized to improve yields and selectivity.

The importance of hydrophobic and polar interactions in the pyrrolidine derivatives’ biological activity, guiding functional group placement during synthesis.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | Benzylamine or phenyl-substituted amines, methyl acrylate |

| Key Reactions | Cyclization with bases (e.g., NaOMe), esterification, salt formation |

| Reaction Conditions | Reflux for initial amine-acrylate reaction; room temperature to 80°C for cyclization |

| Salt Formation | Gaseous HCl or HCl in ethanol at 0°C |

| Purification | Recrystallization from ethanol or acetone |

| Characterization Techniques | ^1H/^13C NMR, HRMS, X-ray crystallography |

| Typical Yields | 50–90% depending on step |

Q & A

What are the recommended synthetic routes for Methyl 3-phenylpyrrolidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or esterification reactions. For pyrrolidine derivatives, optimizing reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and stoichiometric ratios of reagents (e.g., acyl chlorides or alkylating agents) is critical. Catalytic hydrogenation may reduce side products in cyclization steps. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) enhances yield .

What analytical techniques are essential for confirming the purity and identity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm structural integrity and detect stereochemical impurities.

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>98% by area normalization).

- Mass Spectrometry (ESI-MS): Validates molecular ion peaks and fragmentation patterns.

- Elemental Analysis: Ensures stoichiometric consistency (C, H, N, Cl) .

How can researchers resolve discrepancies between spectroscopic data and X-ray crystallography results when characterizing this compound?

Methodological Answer:

Discrepancies often arise from dynamic vs. static structural features. Cross-validate using:

- Variable-Temperature NMR: Identifies conformational flexibility in solution.

- SHELXL Refinement: Adjusts thermal parameters and occupancy rates in X-ray data to reconcile bond lengths/angles with DFT-calculated geometries.

- DFT Simulations: Compare computed NMR chemical shifts with experimental data to resolve ambiguities .

What strategies are effective in designing pharmacological studies to evaluate the receptor binding affinity of this compound?

Methodological Answer:

- In Vitro Assays: Radioligand binding studies (e.g., H-labeled antagonists) on NMDA or sigma receptors, using brain homogenates.

- Functional Assays: Electrophysiology (patch-clamp) to assess ion channel modulation.

- In Vivo Models: Behavioral tests (e.g., locomotor activity in rodents) at doses 1–10 mg/kg, with plasma concentration monitoring via LC-MS/MS .

What are the optimal storage conditions to maintain the stability of this compound over extended periods?

Methodological Answer:

Store as a crystalline solid at -20°C under inert gas (argon) to prevent hygroscopic degradation. For solutions (e.g., DMSO stocks), aliquot to avoid freeze-thaw cycles. Stability >5 years is achievable with desiccants and amber vials to limit light exposure .

How can researchers employ computational modeling to predict the conformational stability of this compound in different solvent systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation in explicit solvents (water, DMSO) using AMBER or GROMACS.

- Solvent-Accessible Surface Area (SASA): Analyze hydrophobic interactions driving aggregation.

- QM/MM Hybrid Methods: Calculate free-energy barriers for ring puckering transitions in aqueous vs. nonpolar environments .

What methodological considerations are critical when developing a chiral separation protocol for the enantiomers of this compound?

Methodological Answer:

- Chiral Stationary Phases: Use cellulose tris(3,5-dimethylphenylcarbamate) columns.

- Mobile Phase Optimization: Test isocratic elution with hexane/isopropanol (90:10) + 0.1% diethylamine.

- Detection: Polarimetric or CD detectors enhance enantiomer resolution. Validate with synthetic enantiopure standards .

How should researchers address batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE): Vary parameters (temperature, catalyst loading) to identify critical quality attributes.

- Stability-Indicating Methods: Accelerated degradation studies (40°C/75% RH) to correlate impurities with synthetic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.